molecular formula C19H14BrNO2S B14008546 3-Bromo-9-tosyl-9H-carbazole CAS No. 177775-88-1

3-Bromo-9-tosyl-9H-carbazole

Cat. No.: B14008546
CAS No.: 177775-88-1
M. Wt: 400.3 g/mol
InChI Key: OTYIVOHGSWJZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-9-tosyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-9-tosyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 9H-carbazole at the 3-position using N-bromosuccinimide in tetrahydrofuran at room temperature . The tosylation of the resulting 3-bromo-9H-carbazole can be achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

3-Bromo-9-tosyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-9-tosyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer processes, which is crucial for its applications in optoelectronics and material science. The presence of the bromine and tosyl groups can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-9-tosyl-9H-carbazole is unique due to the presence of both bromine and tosyl groups, which enhance its reactivity and make it suitable for a broader range of applications. The tosyl group, in particular, can act as a protecting group or a leaving group in various chemical reactions, providing additional versatility .

Properties

CAS No.

177775-88-1

Molecular Formula

C19H14BrNO2S

Molecular Weight

400.3 g/mol

IUPAC Name

3-bromo-9-(4-methylphenyl)sulfonylcarbazole

InChI

InChI=1S/C19H14BrNO2S/c1-13-6-9-15(10-7-13)24(22,23)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3

InChI Key

OTYIVOHGSWJZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.